molecular formula C8H15NO2 B12945524 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid

3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid

Cat. No.: B12945524
M. Wt: 157.21 g/mol
InChI Key: DPRBKWLKZKPKTH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with two methyl groups, a methylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of strong bases or acids to facilitate the cyclization and substitution processes .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    1,3-Dimethylcyclobutane: A cyclobutane derivative with two methyl groups at positions 1 and 3.

    Cyclobutane-1-carboxylic acid: A cyclobutane ring with a carboxylic acid group.

Uniqueness: 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid is unique due to the presence of both methyl and methylamino groups on the cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-7(2)4-8(5-7,9-3)6(10)11/h9H,4-5H2,1-3H3,(H,10,11)

InChI Key

DPRBKWLKZKPKTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)NC)C

Origin of Product

United States

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